Loméfloxacine

Vue d'ensemble

Description

Synthesis Analysis

Lomefloxacin synthesis involves a greener approach utilizing ionic liquid in a one-pot procedure, which includes condensation, cyclization, ethylation, and condensation with 2-methyl piperazine. This method simplifies synthesis procedures, shortens synthesis time, and eliminates the usage of volatile organic solvents, yielding Lomefloxacin hydrochloride with an overall yield of 58.4% (Cheng et al., 2009). Additionally, specific derivatives of Lomefloxacin have been synthesized to improve solubility, dissolution rates, and to study their topoisomerase II inhibitory activity and cytotoxicity against human cancer cell lines (You Zhou et al., 2013).

Molecular Structure Analysis

Lomefloxacin's molecular structure analysis reveals its ligational behavior with various metal ions, indicating it behaves as a neutral bidentate ligand through OO coordination sites. This interaction with metal ions, including Cr(III), Mn(II), Fe(III), Co(II), Ni(II), Cu(II), Zn(II), Th(IV), and UO2(VI), suggests a complex formation that influences its physical and chemical properties and potential pharmaceutical applications (Abd El‐Halim et al., 2011).

Chemical Reactions and Properties

Lomefloxacin participates in a variety of chemical reactions, including its interaction with DNA and human serum albumin, suggesting its binding affinity and the potential for causing a strong static fluorescence quenching in binary and ternary systems. Such interactions highlight the drug's potential for DNA damage under certain conditions, such as exposure to UV-A radiation, which is critical for understanding its photostability and phototoxic effects (Marouzi et al., 2017).

Physical Properties Analysis

The crystal forms of Lomefloxacin, prepared from solvents of varying polarity, indicate the existence of polymorphic forms with differing solubility and dissolution rates compared to the commercial drug. This suggests that crystallization techniques can improve the drug's solubility and dissolution studies, important for its formulation and therapeutic efficacy (Ganesan et al., 2013).

Chemical Properties Analysis

The chemical properties of Lomefloxacin, including its bactericidal activity and mechanism of action, are closely linked to its molecular structure and synthesis processes. It displays a biphasic response in its bactericidal activities, suggesting complex interactions with bacterial cells and DNA synthesis inhibition across various bacterial species, emphasizing its broad-spectrum antibiotic capabilities (Lewin et al., 1989).

Applications De Recherche Scientifique

Dégradation catalytique photothermique

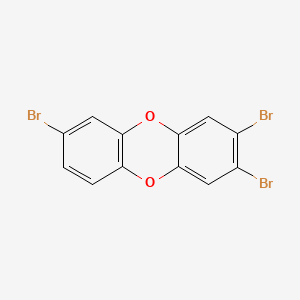

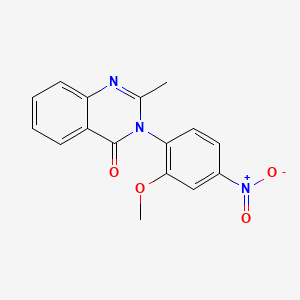

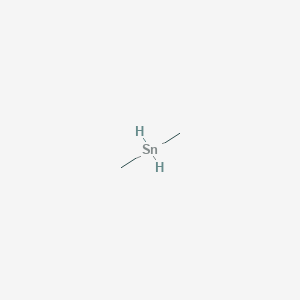

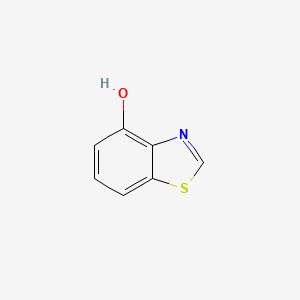

La Loméfloxacine a été utilisée dans la dégradation catalytique photothermique des eaux usées antibiotiques. Une étude a démontré l'utilisation de Nano Au/TiO2 comme photocatalyseur pour la dégradation efficace de la this compound (LOM) dans l'eau {svg_1}. Ce processus implique la conversion de la lumière à ondes courtes en porteurs photogénérés avec un support TiO2 et la lumière à ondes longues en chaleur, ce qui favorise la dégradation de la LOM.

Photocatalyse à la lumière visible

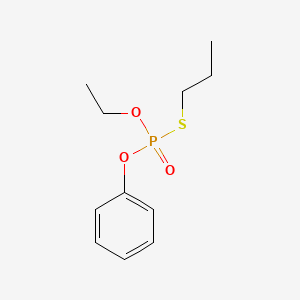

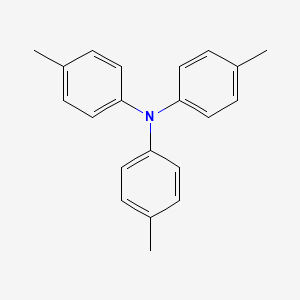

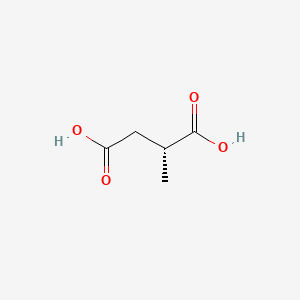

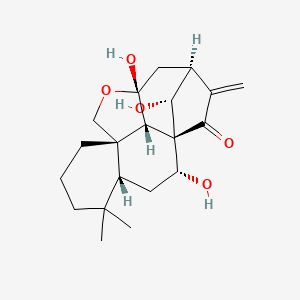

Une autre application se trouve dans la photocatalyse à la lumière visible utilisant le titanate de magnésium (MgTiO3). Cette méthode est efficace pour cibler les antibiotiques dans les systèmes d'eau, ce qui représente un risque pour la santé humaine en raison de l'augmentation de l'activité antibactérienne. L'étude met en évidence la pertinence du système photocatalytique pour traiter les antibiotiques persistants dans un environnement aqueux {svg_2}.

Agent antibactérien

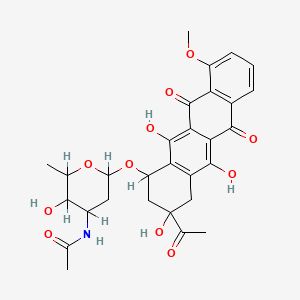

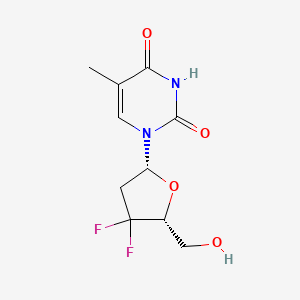

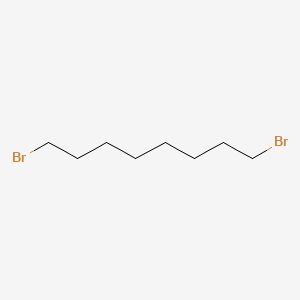

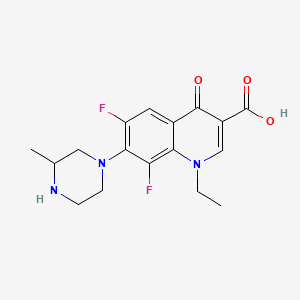

La this compound est un agent bactéricide de la famille des fluoroquinolones actif contre une large gamme d'organismes gram-négatifs et gram-positifs. Son action bactéricide résulte de l'interférence avec l'activité des enzymes bactériennes ADN gyrase et topoisomérase IV, qui sont nécessaires à la transcription et à la réplication de l'ADN bactérien {svg_3}.

Procédés d'oxydation avancés (POA)

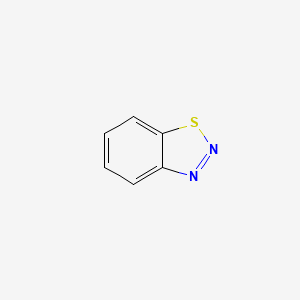

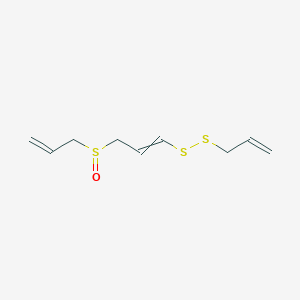

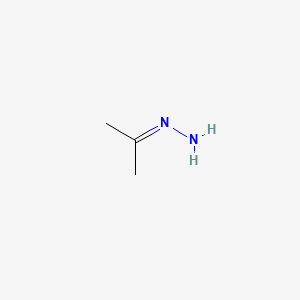

Le composé a été retrouvé dans la rivière allemande Erft, et sa dégradation a été étudiée en utilisant des rayonnements ultraviolets proches et lointains comme POA. La description de la cinétique a révélé que l'UVC à un pH de 8 à 9 conduisait à la dégradation la plus rapide de la LOM, indiquant son potentiel pour les applications de traitement de l'eau {svg_4}.

Mécanisme D'action

Target of Action

Lomefloxacin, a fluoroquinolone antibiotic, primarily targets bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes play a crucial role in the transcription and replication of bacterial DNA . DNA gyrase is the primary target for gram-negative bacteria, while topoisomerase IV is the preferential target in gram-positive organisms .

Mode of Action

Lomefloxacin interacts with its targets, DNA gyrase and topoisomerase IV, by interfering with their activity . This interference results in the inhibition of bacterial DNA replication . The bactericidal action of lomefloxacin is due to this interference, which leads to strand breakage of the bacterial chromosome, supercoiling, and resealing .

Biochemical Pathways

It is known that fluoroquinolones, including lomefloxacin, disrupt dna replication and transcription, which are vital biochemical pathways in bacteria .

Pharmacokinetics

It is known that lomefloxacin is used to treat bacterial infections, including bronchitis and urinary tract infections, and is also used to prevent urinary tract infections prior to surgery .

Result of Action

The molecular and cellular effects of lomefloxacin’s action result in the death of the bacteria. By inhibiting the enzymes necessary for bacterial DNA replication and transcription, lomefloxacin prevents the bacteria from multiplying, leading to their death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of lomefloxacin. For example, studies have shown that lomefloxacin can be degraded by photolysis and peroxidation, with the efficiency of these processes depending on factors such as pH and the presence of catalysts . Additionally, lomefloxacin has been found in various environmental systems like in drinking water and aquatic bodies, which can lead to antibiotic-resistant genes generating toxicity to the species environment, including humans .

Safety and Hazards

Lomefloxacin may make the skin more sensitive to sunlight, and a severe sunburn may result . It’s also very toxic if swallowed, irritating to skin, and poses a risk of serious damages to eyes . It’s not approved for use by children younger than 12 years of age as it may interfere with bone development .

Orientations Futures

While Lomefloxacin is effective in treating various bacterial infections, its persistent presence in water and wastewater systems poses a risk to aquatic life and human health . Therefore, future research could focus on developing more efficient methods for the degradation and removal of Lomefloxacin from the environment .

Propriétés

IUPAC Name |

1-ethyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19F2N3O3/c1-3-21-8-11(17(24)25)16(23)10-6-12(18)15(13(19)14(10)21)22-5-4-20-9(2)7-22/h6,8-9,20H,3-5,7H2,1-2H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEKZLJVOYLTDKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC(=C(C(=C21)F)N3CCNC(C3)C)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19F2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

98079-52-8 (hydrochloride) | |

| Record name | Lomefloxacin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098079517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4040680 | |

| Record name | Lomefloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4040680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Lomefloxacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015113 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.06e-01 g/L | |

| Record name | Lomefloxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00978 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lomefloxacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015113 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Lomefloxacin is a bactericidal fluoroquinolone agent with activity against a wide range of gram-negative and gram-positive organisms. The bactericidal action of lomefloxacin results from interference with the activity of the bacterial enzymes DNA gyrase and topoisomerase IV, which are needed for the transcription and replication of bacterial DNA. DNA gyrase appears to be the primary quinolone target for gram-negative bacteria. Topoisomerase IV appears to be the preferential target in gram-positive organisms. Interference with these two topoisomerases results in strand breakage of the bacterial chromosome, supercoiling, and resealing. As a result DNA replication and transcription is inhibited. | |

| Record name | Lomefloxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00978 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS RN |

98079-51-7 | |

| Record name | Lomefloxacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98079-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lomefloxacin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098079517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lomefloxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00978 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lomefloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4040680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Ethyl-6,8-difluoro-1,4-dihydro-7-(3-methyl-1-piperazinyl)-4-oxo-3-quinolinecaboylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.399 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LOMEFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L6BR2WJD8V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Lomefloxacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015113 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

239-240.5 °C, 239 - 240.5 °C | |

| Record name | Lomefloxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00978 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lomefloxacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015113 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.